REACTION_CXSMILES
|
C(O[C:4](=[O:8])[CH2:5][C:6]#[N:7])C.[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH2:13])[CH3:10]>C(O)C>[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][NH:13][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:10]
|
Name
|
|
Quantity
|
141 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
129 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CN)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
154 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
is collected over a period of 1.75 hours
|
Duration
|
1.75 h
|
Type
|
CUSTOM
|
Details
|
below 88° C./3.0 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CNC(CC#N)=O)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |